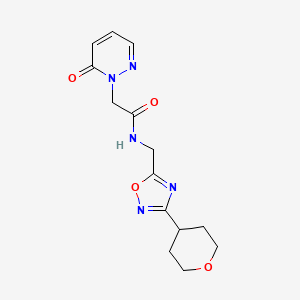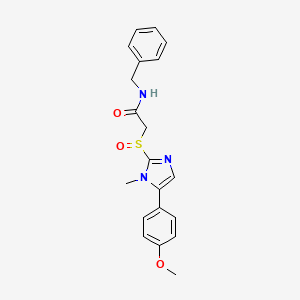
3-Amino-3-methylcyclobutan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Amino-3-methylcyclobutan-1-one hydrochloride is a derivative of cyclobutanone, which is a four-membered cyclic ketone. The presence of the amino group and the methyl group on the cyclobutane ring indicates that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related cyclobutane derivatives has been explored in several studies. For instance, a series of 3-aminocyclobut-2-en-1-ones, which are structurally similar to the compound , were synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine . This method could potentially be adapted for the synthesis of 3-Amino-3-methylcyclobutan-1-one hydrochloride by using appropriate starting materials and reagents.
Molecular Structure Analysis
While the exact molecular structure of 3-Amino-3-methylcyclobutan-1-one hydrochloride is not discussed in the provided papers, the structure of related compounds has been determined. For example, the structure of a protected 2-aminocyclobutanone was confirmed by a single crystal X-ray structure . This suggests that similar analytical techniques could be used to elucidate the structure of 3-Amino-3-methylcyclobutan-1-one hydrochloride.
Chemical Reactions Analysis
The chemical reactivity of cyclobutanone derivatives can be quite diverse. The papers indicate that these compounds can undergo various
Wissenschaftliche Forschungsanwendungen
Potential Applications in Synthetic Chemistry
Compounds with similar structures to "3-Amino-3-methylcyclobutan-1-one hydrochloride" are often used as intermediates in the synthesis of more complex molecules. For instance, amino-triazoles, closely related to the structural motif of our compound of interest, have been highlighted for their role as raw materials in fine organic synthesis. They serve as building blocks in the production of pharmaceuticals, agrochemicals, dyes, and high-energy materials due to their versatile reactivity and ability to form heterocyclic compounds (Nazarov et al., 2021). This suggests that "3-Amino-3-methylcyclobutan-1-one hydrochloride" could similarly find use in synthetic routes towards novel organic compounds with industrial and medicinal value.
Role in Drug Discovery and Pharmaceutical Research
Chemical structures incorporating the "cyclobutan-1-one" moiety and amino groups have been explored for their pharmacological potential. Such scaffolds are often key components in the design of new drugs due to their ability to interact with biological targets. A review by Nasri, Bayat, and Kochia (2021) on the synthesis and biological roles of 1,2,4-triazole-containing scaffolds, utilizing amino-triazoles, underscores the importance of these compounds in drug discovery efforts against cancer, microbial infections, and various diseases (Nasri et al., 2021). By analogy, "3-Amino-3-methylcyclobutan-1-one hydrochloride" could be a precursor or key intermediate in developing new therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-3-methylcyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-5(6)2-4(7)3-5;/h2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARBQGNYDIIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)
![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)


![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)